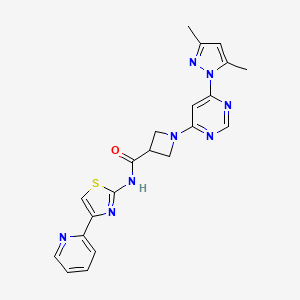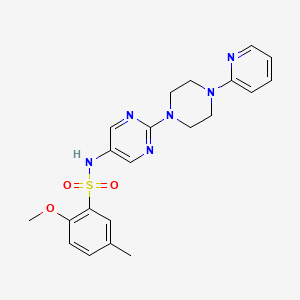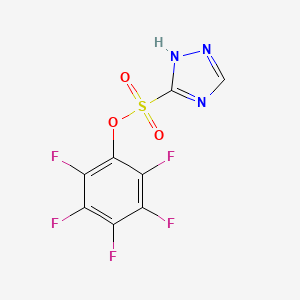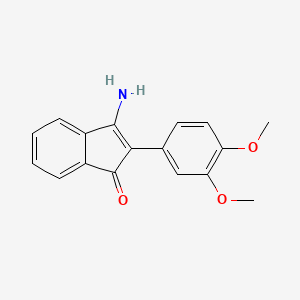
6,8-Dibromo-3-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-methyl-2-phenylquinoline is a type of aromatic compound. Its molecular weight is 377.07, and its molecular formula is C16H11Br2N .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 377.07, and its molecular formula, which is C16H11Br2N .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Pharmacological Screening
One study focused on the green synthesis and pharmacological screening of polyhydroquinoline derivatives, demonstrating the compound's application in the development of new pharmaceuticals with potential antibacterial, antitubercular, and antimalarial activities. The study highlighted the compound's efficacy against a variety of pathogenic strains, suggesting its utility in medical research and drug development (Karad et al., 2015).
Advanced Materials for Electronic Applications
Another research avenue involves the synthesis and photophysics of conjugated polymers and oligomers, incorporating carbazole-quinoline and phenothiazine-quinoline copolymers. These materials exhibit significant potential in electronic applications due to their large intramolecular charge transfer, indicating their relevance in the development of advanced materials for electronic devices (Jenekhe et al., 2001).
Antimicrobial and Antioxidant Properties
Research into new isoquinoline derivatives incorporating the 6,8-dibromo-2-methylquinazolin-4-one moiety has shown promising antimicrobial and antioxidant properties. This demonstrates the compound's application in the development of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Savaliya, 2022).
Fluorescent Probes for Biological Studies
The compound has also been utilized in the development of highly sensitive fluorescent probes for biological applications, such as the detection of specific chemicals within cells. This application is crucial for advancing cellular biology research and developing new diagnostic tools (Sun et al., 2018).
Zinc Sensors for Chemical Analysis
Research has developed bisquinoline-based fluorescent zinc sensors, showcasing the compound's application in chemical analysis and potentially in therapeutic monitoring. These sensors' ability to detect zinc ion concentrations could be particularly useful in studies of zinc's physiological and pathological roles (Mikata et al., 2009).
Eigenschaften
IUPAC Name |
6,8-dibromo-3-methyl-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N/c1-10-7-12-8-13(17)9-14(18)16(12)19-15(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSSKXBZHGUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)
![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)


![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)
![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)


![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)
